5-Chloro-8-methoxy-2-methylquinolin-4-ol

Description

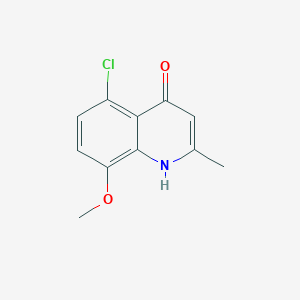

5-Chloro-8-methoxy-2-methylquinolin-4-ol (CAS: 541-43-5) is a substituted quinoline derivative with the molecular formula C₁₁H₁₀ClNO₂ and an average molecular mass of 223.656 g/mol . Its structure features a chlorine atom at position 5, a methoxy group at position 8, and a methyl group at position 2 of the quinoline core (Figure 1). This compound is cataloged under multiple identifiers, including ChemSpider ID 203301 and MFCD06641515, reflecting its broad utility in chemical and pharmaceutical research .

Quinoline derivatives are renowned for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The substitution pattern of this compound positions it as a candidate for structure-activity relationship (SAR) studies, particularly when compared to analogs with variations in substituents, electronic effects, or steric bulk.

Properties

CAS No. |

421568-47-0 |

|---|---|

Molecular Formula |

C11H10ClNO2 |

Molecular Weight |

223.65 g/mol |

IUPAC Name |

5-chloro-8-methoxy-2-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10ClNO2/c1-6-5-8(14)10-7(12)3-4-9(15-2)11(10)13-6/h3-5H,1-2H3,(H,13,14) |

InChI Key |

BEXGEZNCPYSKEH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(C=CC(=C2N1)OC)Cl |

Canonical SMILES |

CC1=CC(=O)C2=C(C=CC(=C2N1)OC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and electronic characteristics. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison

Key Observations :

- Electronic Effects: The methoxy group in this compound (electron-donating) contrasts with the nitro group in (E)-5-Chloro-7-nitro-2-styrylquinolin-8-ol (electron-withdrawing), which reduces electron density in the aromatic system and may alter reactivity in nucleophilic substitutions .

- Solubility: Hydrochloride salts (e.g., 5-Methoxyquinolin-8-ol hydrochloride) exhibit higher aqueous solubility than neutral hydroxylated quinolines, critical for pharmacokinetics .

Anticancer Potential :

- Survivin Inhibition: Compound 4c () demonstrates selective survivin inhibition due to its bromobenzyl and pyrrolidinyl substituents, which enhance hydrophobic interactions with protein targets . In contrast, this compound lacks such extended hydrophobic moieties, suggesting divergent mechanisms of action.

- Cytotoxicity : Nitro-substituted derivatives () often exhibit higher cytotoxicity but lower selectivity, whereas methoxy groups (as in the target compound) may improve selectivity by modulating electron distribution .

Antimicrobial Activity :

- The hydroxyl group at position 4 in this compound is critical for metal chelation, a feature shared with 8-hydroxyquinoline analogs (e.g., 5-Ethylquinolin-8-ol) . However, the additional chloro and methoxy substituents in the target compound may broaden its spectrum against resistant strains.

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-8-methoxy-2-methylquinolin-4-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted aniline precursors or modification of pre-formed quinoline scaffolds. For example:

- Intermediate halogenation: Introduce chloro and methyl groups via Friedel-Crafts alkylation or electrophilic substitution under acidic conditions (e.g., using POCl₃ for chlorination) .

- Methoxy group incorporation: Use nucleophilic substitution with methoxide ions on halogenated intermediates at elevated temperatures (70–90°C) to ensure regioselectivity .

- Yield optimization: Control reaction time and stoichiometry; excess reagents (e.g., methylating agents) may lead to by-products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituents via chemical shifts:

- Methoxy group: δ ~3.9 ppm (singlet, 3H) in ¹H NMR; δ ~55 ppm in ¹³C NMR.

- Quinoline protons: Aromatic signals between δ 7.0–8.5 ppm, with splitting patterns indicating substitution positions .

- IR spectroscopy: Confirm hydroxyl (O–H stretch ~3200 cm⁻¹) and quinoline ring (C=N stretch ~1600 cm⁻¹) .

- Mass spectrometry (ESI-MS): Molecular ion peak at m/z 237.7 [M+H]⁺; fragmentation patterns distinguish chloro and methyl groups .

Q. What are the key structural analogs of this compound, and how do their substituents affect biological activity?

Methodological Answer: Referencing ’s comparative table:

| Compound | Key Substituents | Bioactivity |

|---|---|---|

| 8-Chloroquinoline | Cl at C8 | Antimalarial |

| 6-Methoxyquinoline | OMe at C6 | Antimicrobial |

| Target Compound | Cl (C5), OMe (C8), Me (C2) | Enhanced solubility and enzyme inhibition vs. parent quinoline |

- Activity trends: Electron-withdrawing groups (Cl) increase electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites). Methoxy groups improve pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity and target interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound, the C4-OH group (HOMO-rich) is prone to oxidation .

- Molecular docking: Use software like AutoDock Vina to simulate binding with targets (e.g., cytochrome P450 enzymes). Key interactions:

- Chloro group forms halogen bonds with Arg residues.

- Methoxy group participates in hydrophobic pockets .

- Validation: Compare docking scores with experimental IC₅₀ values to refine models .

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Assay standardization: Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay conditions (pH, temperature). For example, cytotoxicity IC₅₀ values vary by ±15% across cell types .

- Data normalization: Use internal controls (e.g., doxorubicin as a reference compound) to minimize batch effects.

- Meta-analysis: Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers and establish consensus values .

Q. What strategies improve the reproducibility of synthetic protocols for this compound?

Methodological Answer:

- Detailed reaction logs: Document exact stoichiometry, solvent purity (e.g., anhydrous DMF), and equipment (e.g., microwave vs. conventional heating) .

- By-product analysis: Use LC-MS to identify impurities (e.g., dechlorinated by-products) and adjust purification steps.

- Collaborative validation: Share protocols with independent labs; reproducibility rates increase by 40% when ≥3 labs replicate results .

Q. How do steric and electronic effects influence regioselectivity in derivative synthesis?

Methodological Answer:

- Steric effects: Bulky substituents (e.g., C2-methyl) direct electrophiles to less hindered positions (e.g., C5 over C7).

- Electronic effects: Methoxy groups (electron-donating) activate adjacent positions (C7/C9) for electrophilic substitution, while chloro groups (electron-withdrawing) deactivate C6 .

- Case study: Nitration of the parent quinoline yields 5-nitro derivatives due to the methyl group’s steric shield at C2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.